molecular formula C12H17ClFNO B1341420 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-22-5

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1341420
CAS No.: 614731-22-5
M. Wt: 245.72 g/mol
InChI Key: XTNJIZGDNRHHKM-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16FNO•HCl and a molecular weight of 245.72 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol. The reaction temperature is typically maintained between 0°C and 50°C to control the rate of reaction and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride is unique due to the presence of the fluorine atom at the ortho position of the phenoxy group. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

4-[(2-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNJIZGDNRHHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589366
Record name 4-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-22-5
Record name 4-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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